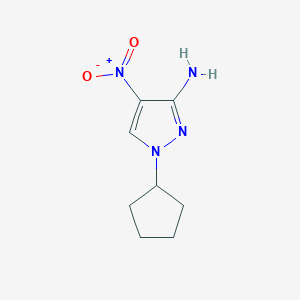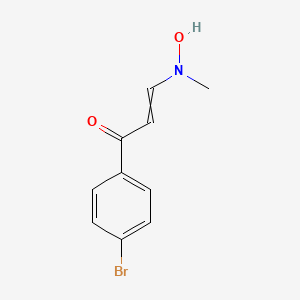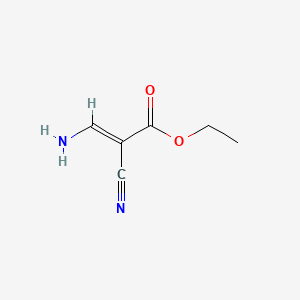
1-Cyclopentyl-4-nitro-1H-pyrazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclopentyl-4-nitro-1H-pyrazol-3-amine is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound is characterized by a cyclopentyl group attached to the pyrazole ring, along with a nitro group at the 4-position and an amine group at the 3-position.
Preparation Methods
The synthesis of 1-Cyclopentyl-4-nitro-1H-pyrazol-3-amine typically involves the following steps:
Cyclization: The initial step involves the formation of the pyrazole ring through a cyclization reaction. This can be achieved by reacting hydrazines with diketones or enaminones.
Amination: The amine group at the 3-position can be introduced through a substitution reaction, where a suitable amine source reacts with the intermediate compound.
Industrial production methods may involve optimizing these steps to ensure high yield and purity, often using catalysts and controlled reaction conditions to enhance efficiency .
Chemical Reactions Analysis
1-Cyclopentyl-4-nitro-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Cyclization: The compound can undergo further cyclization reactions to form more complex heterocyclic systems.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and various nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-Cyclopentyl-4-nitro-1H-pyrazol-3-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the synthesis of various materials and chemicals with specific properties
Mechanism of Action
The mechanism of action of 1-Cyclopentyl-4-nitro-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates, which can interact with biological molecules. The amine group can form hydrogen bonds and participate in various biochemical pathways. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed effects .
Comparison with Similar Compounds
1-Cyclopentyl-4-nitro-1H-pyrazol-3-amine can be compared with other similar compounds such as:
1-Cyclopentyl-3-nitro-1H-pyrazol-4-amine: This compound has the nitro and amine groups swapped, leading to different reactivity and properties.
1-(3,5-Dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine: This compound has additional nitro groups and a triazole ring, making it more energetic and thermally stable
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
1-cyclopentyl-4-nitropyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O2/c9-8-7(12(13)14)5-11(10-8)6-3-1-2-4-6/h5-6H,1-4H2,(H2,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWXKCGFJYMZVHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C=C(C(=N2)N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}[(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11741744.png)

![{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11741753.png)
![1-(Dimethylaminomethylidene)-3-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B11741758.png)
![[(1,4-dimethyl-1H-pyrazol-5-yl)methyl][3-(propan-2-yloxy)propyl]amine](/img/structure/B11741761.png)
![1-cyclopentyl-N-{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11741768.png)
![N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine](/img/structure/B11741781.png)
![1-[1-(2,2-Difluoroethyl)-1H-pyrazol-3-yl]ethanamine](/img/structure/B11741788.png)
![benzyl({[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11741796.png)
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11741809.png)

![{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}[(1-propyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11741816.png)
![{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}({[1-(2-methylpropyl)-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11741818.png)
![[(2,3-Dimethoxyphenyl)methyl][(5-fluorothiophen-2-yl)methyl]amine](/img/structure/B11741830.png)
